1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, particularly calcium channel blockers used in cardiovascular treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Dihydropyridine Core: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The acetamido group is typically introduced by acetylation of the corresponding amine using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a structural analog of calcium channel blockers, it may be investigated for cardiovascular diseases.
Biological Research: Its interactions with biological targets can be studied to understand its mechanism of action.
Material Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels, similar to other dihydropyridine derivatives. It may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Known for its use in treating high blood pressure and angina.
Uniqueness
1-benzyl-N-[4-(acetamidosulfonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the acetamidosulfonyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. This could potentially lead to different therapeutic applications or improved efficacy and safety profiles.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-benzyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-15(25)23-30(28,29)18-11-9-17(10-12-18)22-20(26)19-8-5-13-24(21(19)27)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFVZUVFHDITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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